![molecular formula C23H29NO2 B1202727 3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol CAS No. 92836-37-8](/img/structure/B1202727.png)
3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azabicyclo compounds, such as 3-azabicyclo[3.3.1]nonanes and their derivatives, have attracted significant attention in medicinal chemistry due to their diverse biological activities and potential as pharmacophores in drug development. Their complex structure, including the azabicyclo core, allows for a wide range of chemical modifications, leading to varied physicochemical and biological properties.
Synthesis Analysis
The synthesis of azabicyclo compounds often involves cyclization reactions, Mannich condensation, and modifications of existing azabicyclo frameworks. For instance, azabicyclo[3.3.1]nonane derivatives have been synthesized through modified one-pot Mannich condensation, demonstrating the versatility of synthetic approaches for constructing these complex molecules (Park, Jeong, & Parthiban, 2011).
Molecular Structure Analysis
The molecular structure of azabicyclo compounds, determined by techniques such as X-ray crystallography and NMR spectroscopy, reveals significant insights into their conformational preferences and stereochemistry. These structures often exhibit chair or boat conformations, with substituents influencing the overall molecular geometry and potential intermolecular interactions (Parthiban, Ramkumar, Kim, Son, & Jeong, 2009).
Chemical Reactions and Properties
Azabicyclo compounds undergo a variety of chemical reactions, including acylation, alkylation, and azo-coupling, allowing for further functionalization of the azabicyclo core. These reactions are pivotal for exploring the chemical properties and reactivity of these molecules, leading to the synthesis of novel derivatives with potential biological activities (Lorente, Iriepa, & Gálvez, 1990).
properties
IUPAC Name |
3-[9-methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-26-23(19-9-6-12-22(25)15-19)20-10-5-11-21(23)17-24(16-20)14-13-18-7-3-2-4-8-18/h2-4,6-9,12,15,20-21,25H,5,10-11,13-14,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFOUDJIDGKJDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CCCC1CN(C2)CCC3=CC=CC=C3)C4=CC(=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918935 |
Source
|
Record name | 3-[9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(9-Methoxy-3-(2-phenylethyl)-3-azabicyclo(3.3.1)non-9-yl)phenol | |
CAS RN |
92836-37-8 |
Source
|
Record name | P 7521 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092836378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[9-Methoxy-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonan-9-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.